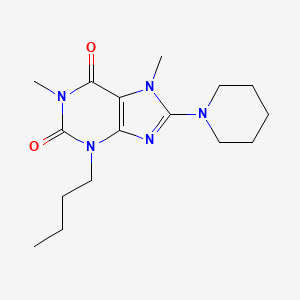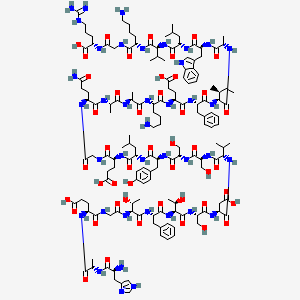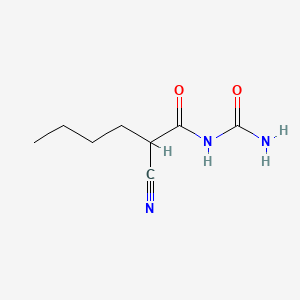
Ethyl 6-(4-fluorophenoxy)-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(4-fluorophenoxy)-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate is a synthetic organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a fluorophenoxy group, an oxo group, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4-fluorophenoxy)-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and β-ketoesters under acidic or basic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorophenol and a suitable leaving group on the naphthyridine core.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-(4-fluorophenoxy)-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the fluorophenoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 6-(4-fluorophenoxy)-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 6-(4-fluorophenoxy)-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Ethyl 6-(4-fluorophenoxy)-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate can be compared with other similar compounds such as:
- 6-Ethyl-3-(4-fluorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
- 6-Ethyl-3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one
These compounds share structural similarities but differ in their functional groups and overall chemical properties
Propiedades
Número CAS |
30265-85-1 |
|---|---|
Fórmula molecular |
C17H13FN2O4 |
Peso molecular |
328.29 g/mol |
Nombre IUPAC |
ethyl 6-(4-fluorophenoxy)-4-oxo-1H-1,5-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C17H13FN2O4/c1-2-23-17(22)12-9-19-13-7-8-14(20-15(13)16(12)21)24-11-5-3-10(18)4-6-11/h3-9H,2H2,1H3,(H,19,21) |
Clave InChI |
AIGFRVJIWQZKMB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)OC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-[1-(1-Cyclohexenyl)ethylideneamino]-2,4-dinitro-aniline](/img/structure/B12789283.png)

![(R)-1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine maleate](/img/structure/B12789289.png)
